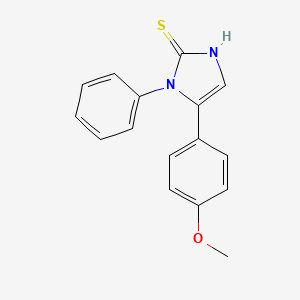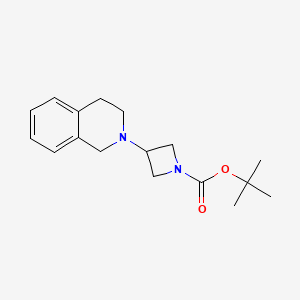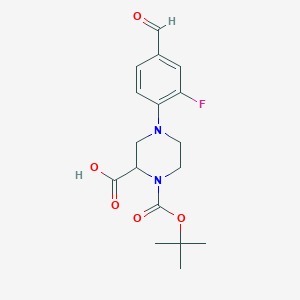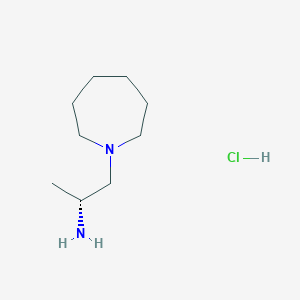
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Vue d'ensemble
Description
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione, also known as MPTI, is a small molecule that has been studied for its potential applications in various fields of science. MPTI has a unique chemical structure that makes it an interesting compound to study.
Applications De Recherche Scientifique
-
Pharmacological Research
- Application : The compound is used in the study of substrate selective inhibition of linoleate oxygenase activity of ALOX15 .
- Method : In silico docking studies and molecular dynamics simulations were used. The inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer .
- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives. Chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
-
Organic Synthesis
- Application : The compound is used in the synthesis of a new compound with a pyrazole moiety .
- Method : The synthesis was performed by reaction of 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone with hydrazine hydrate. The reaction was carried out in acetic acid at 115 °C for 1 h .
- Results : The reaction led to the formation of a single product in good yield. The structure of the compound was confirmed by 1H and 13C-NMR, IR, MS and elemental analysis .
-
Bioactive Lipids Research
- Application : The compound is used in the study of substrate selective inhibition of linoleate oxygenase activity of ALOX15 .
- Method : In silico docking studies and molecular dynamics simulations were used. The inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer .
- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives. Chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
-
Heterocyclic Chalcone Synthesis
- Application : The compound is used in the synthesis of a new compound with a pyrazole moiety .
- Method : The synthesis was performed by reaction of 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone with hydrazine hydrate. The reaction was carried out in acetic acid at 115 °C for 1 h .
- Results : The reaction led to the formation of a single product in good yield. The structure of the compound was confirmed by 1H and 13C-NMR, IR, MS and elemental analysis .
-
Bioactive Lipids Research
- Application : The compound is used in the study of substrate selective inhibition of linoleate oxygenase activity of ALOX15 .
- Method : In silico docking studies and molecular dynamics simulations were used. The inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer .
- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives. In silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model, in which the inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer, indicated that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
-
Heterocyclic Chalcone Synthesis
- Application : The compound is used in the synthesis of a new compound with a pyrazole moiety .
- Method : The synthesis was performed by reaction of 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone with hydrazine hydrate. The reaction was carried out in acetic acid at 115 °C for 1 h .
- Results : The reaction led to the formation of a single product in good yield. The structure of the compound was confirmed by 1H and 13C-NMR, IR, MS and elemental analysis .
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-3-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-14-9-7-12(8-10-14)15-11-17-16(20)18(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWPIVQIEPAUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-Fluoro-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416055.png)
![4-(5-Bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416056.png)
![4-(4-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416058.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416061.png)
![4-[5-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416062.png)
![4-[2-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416064.png)
![4-(6-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416065.png)
![3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1416067.png)

![4-[4-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416072.png)
![4-(4-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416074.png)
![4-(4-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416075.png)

